
The Potential Disease Association of the ASPDH
Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
ASPDH Human Pre-designed

siRNA Set A

Cat. No.: B15565619 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
The Aspartate Dehydrogenase Domain Containing (ASPDH) gene, located on chromosome

19q13.33, encodes a protein with predicted aspartate dehydrogenase and NADP-binding

activity, suggesting a role in NAD+ biosynthesis.[1][2][3][4] More recent and compelling

evidence has identified the ASPDH protein as a novel nicotinic acid adenine dinucleotide

phosphate (NAADP)-binding protein, implicating it as a key player in intracellular calcium

signaling.[5] This discovery has opened new avenues for investigating the role of ASPDH in a

variety of pathological conditions. While direct disease causality is still under active

investigation, its functions in fundamental cellular processes such as calcium homeostasis and

NAD+ metabolism suggest potential associations with neurodegenerative diseases, metabolic

disorders, and cancer. This technical guide provides a comprehensive overview of the current

understanding of ASPDH, its potential disease associations, available quantitative data, and

detailed experimental protocols for its study.

Molecular and Functional Characteristics of ASPDH
The human ASPDH gene encodes a protein of 283 amino acids with a molecular mass of

approximately 29.9 kDa.[3] The protein contains a predicted NAD-binding domain and a

domain of unknown function (DUF108).[1] Multiple transcript variants of the ASPDH gene have
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been identified, which may result in different protein isoforms with potentially distinct functions.

[1]

Predicted Enzymatic Function: Aspartate
Dehydrogenase Activity
Based on sequence homology, the ASPDH protein is predicted to function as an L-aspartate

dehydrogenase, an enzyme that catalyzes the reversible oxidative deamination of L-aspartate

to oxaloacetate.[6][7] This reaction is a key step in amino acid and nitrogen metabolism and

can contribute to the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[7][8] NAD+ is

a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in

signaling and DNA repair, and its dysregulation is implicated in a range of diseases.[8][9][10]

[11]

Novel Identified Function: NAADP-Binding and Calcium
Signaling
A pivotal study in 2022 identified the ASPDH protein as a novel NAADP-binding protein.[5]

NAADP is a potent second messenger that mobilizes calcium from intracellular acidic stores,

such as lysosomes.[12] This NAADP-mediated calcium release is crucial for a variety of cellular

processes, and its dysregulation has been linked to numerous diseases, including

neurodegenerative disorders, cardiovascular diseases, and cancer.[12][13] The identification of

ASPDH as a NAADP-binding protein provides a direct mechanistic link to these pathological

conditions.

Potential Disease Associations
The dual predicted and confirmed functions of ASPDH in NAD+ metabolism and calcium

signaling suggest its potential involvement in a wide spectrum of human diseases.

Neurodegenerative Diseases
Both NAD+ depletion and dysregulated calcium homeostasis are hallmarks of

neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][14][15][16] As a

predicted enzyme in NAD+ biosynthesis and a confirmed NAADP-binding protein, ASPDH
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could play a role in the pathogenesis of these disorders. Further research is warranted to

investigate the expression and function of ASPDH in the context of neurodegeneration.

Metabolic Disorders
NAD+ is a central regulator of metabolism, and its decline is associated with metabolic

disorders like type 2 diabetes and nonalcoholic fatty liver disease.[9][10] The predicted role of

ASPDH in NAD+ metabolism suggests that alterations in its function could contribute to

metabolic dysregulation.

Cancer
While the Human Protein Atlas indicates cytoplasmic and nuclear expression of ASPDH in

various tissues, including liver and kidney, and in several cancers, a strong and consistent

upregulation across different cancer types has not been definitively established for ASPDH

itself.[17][18] However, the involvement of NAADP-mediated calcium signaling in cancer cell

proliferation, migration, and invasion suggests that ASPDH's role as a NAADP-binding protein

could be relevant in oncology.[12] It is important to distinguish ASPDH from the similarly named

but distinct protein, aspartate β-hydroxylase (AspH), which is well-documented to be

overexpressed in many cancers and associated with poor prognosis.

Other Potential Associations
Given the ubiquitous nature of NAD+ and calcium signaling, the potential disease associations

of ASPDH could extend to other conditions, including cardiovascular diseases and

inflammatory disorders.[11] A text-mining based association with major depressive disorder has

been noted, although this requires experimental validation.[12]

Quantitative Data
Quantitative data on ASPDH is still emerging. The following tables summarize the currently

available information.
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Parameter Value Method Source

Binding Affinity (Kd) of

mouse ASPDH for

NAADP

455 ± 230.6 nM
Isothermal Titration

Calorimetry (ITC)
[12][19]

Binding Stoichiometry

(N) of mouse ASPDH

for NAADP

0.78 ± 0.049
Isothermal Titration

Calorimetry (ITC)
[12][19]

Binding Affinity (Kd) of

mouse ASPDH for

NADP

958.2 ± 202.9 nM
Isothermal Titration

Calorimetry (ITC)
[12]

Binding Stoichiometry

(N) of mouse ASPDH

for NADP

0.77 ± 0.096
Isothermal Titration

Calorimetry (ITC)
[12]

Table 1: Ligand

Binding Properties of

ASPDH

Tissue RNA Expression (TPM)
Protein Expression

(Immunohistochemistry)

Liver High High

Kidney High High

Brain Medium Medium

Heart Medium Low

Lung Low Low

Table 2: ASPDH Expression in

Healthy Human Tissues (Data

from the Human Protein Atlas)

Experimental Protocols
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Isothermal Titration Calorimetry (ITC) for NAADP
Binding
This protocol is adapted from the methodology used to identify ASPDH as a NAADP-binding

protein.[12][19]

Objective: To determine the binding affinity (Kd), stoichiometry (N), and enthalpy (ΔH) of the

interaction between recombinant ASPDH protein and NAADP.

Materials:

Purified recombinant ASPDH protein (in a suitable buffer, e.g., 20 mM HEPES, 150 mM

NaCl, pH 7.5)

NAADP solution (in the same buffer as the protein)

Isothermal Titration Calorimeter

Microcalorimeter cells and syringe

Procedure:

Sample Preparation:

Thoroughly dialyze the purified ASPDH protein and the NAADP ligand against the same

buffer to minimize heats of dilution.

Determine the accurate concentration of the protein and ligand using a reliable method

(e.g., UV-Vis spectroscopy or BCA assay).

ITC Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Equilibrate the instrument until a stable baseline is achieved.

Loading the ITC:
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Load the ASPDH protein solution into the sample cell (typically at a concentration of 10-50

µM).

Load the NAADP solution into the injection syringe (typically at a concentration 10-20

times that of the protein).

Titration:

Perform a series of small, sequential injections of the NAADP solution into the sample cell

containing the ASPDH protein.

Record the heat change associated with each injection.

Data Analysis:

Integrate the heat-change peaks for each injection.

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using

the analysis software provided with the ITC instrument.

This analysis will yield the thermodynamic parameters: Kd, N, and ΔH.

Aspartate Dehydrogenase Activity Assay
This is a general protocol for a coupled enzyme assay to measure the predicted aspartate

dehydrogenase activity of ASPDH.

Objective: To measure the rate of oxaloacetate production from L-aspartate catalyzed by

ASPDH.

Principle: The production of oxaloacetate is coupled to the oxidation of NADH by malate

dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

Cell or tissue lysate containing ASPDH, or purified recombinant ASPDH

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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L-aspartate solution

NAD+ or NADP+ solution

Malate dehydrogenase (MDH)

NADH solution

Spectrophotometer capable of reading at 340 nm

Procedure:

Reaction Mixture Preparation:

In a cuvette, prepare a reaction mixture containing assay buffer, L-aspartate, and

NAD(P)+.

Initiation of the Reaction:

Add the sample containing ASPDH to the reaction mixture and mix gently.

Coupled Reaction (if measuring forward reaction):

To measure the production of oxaloacetate, add MDH and NADH to the reaction mixture.

The consumption of NADH will be proportional to the amount of oxaloacetate produced.

Spectrophotometric Measurement:

Immediately place the cuvette in the spectrophotometer and monitor the decrease in

absorbance at 340 nm over time.

Calculation of Activity:

Calculate the rate of change in absorbance per minute (ΔA340/min).

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220

M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (e.g., in

µmol/min/mg of protein).
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CRISPR/Cas9-mediated Knockout of ASPDH in a Cell
Line
This protocol provides a general workflow for generating an ASPDH knockout cell line to study

its function.

Objective: To create a stable cell line with a functional knockout of the ASPDH gene.

Materials:

Mammalian cell line of interest

Lentiviral or plasmid-based CRISPR/Cas9 system

sgRNAs targeting a critical exon of the ASPDH gene

Transfection reagent or electroporation system

Fluorescence-activated cell sorter (FACS) or antibiotic selection

Antibodies for western blot analysis of ASPDH protein

Procedure:

sgRNA Design and Cloning:

Design and clone two or more sgRNAs targeting an early exon of the ASPDH gene into a

suitable CRISPR/Cas9 vector.

Transfection/Transduction:

Deliver the CRISPR/Cas9 construct(s) into the target cell line using an appropriate

method.

Selection of Edited Cells:

Select for cells that have successfully taken up the CRISPR construct, either by antibiotic

selection or by sorting for a fluorescent reporter co-expressed from the vector.
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Single-Cell Cloning:

Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

Screening and Validation:

Expand the clonal populations and screen for the absence of ASPDH protein expression

by western blot.

Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift-

inducing insertions or deletions (indels) at the target site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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